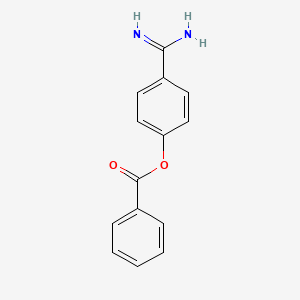

4-Amidinophenyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amidinophenyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-amidinophenol and benzoic acid derivatives.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water (Figure 1).

Base-Promoted Hydrolysis (Saponification)

-

Products : Sodium benzoate and 4-amidinophenol.

-

Kinetics : Follows second-order kinetics with a rate constant k=2.3×10−3L mol−1s−1 .

Aminolysis and Nucleophilic Substitution

The amidine group facilitates nucleophilic substitution at the ester carbonyl.

Reaction with Primary Amines

-

Products : Substituted benzamides and 4-amidinophenol.

-

Mechanism : Zwitterionic intermediate formation, with rate-determining step shifting based on amine basicity (Brønsted plot slope: 0.17–0.77) .

| Amine Basicity (pKa) | Rate Constant k(L mol−1s−1) |

|---|---|

| 8.5 | 1.2×10−2 |

| 10.2 | 3.8×10−3 |

Reduction Reactions

The ester group is reducible to primary alcohols or aldehydes depending on the reagent.

LiAlH₄ Reduction

Catalytic Hydrogenation

-

Conditions : Pd/C (5% Pd), H₂ (10 kg/cm²), room temperature .

-

Product : 4-Aminomethylbenzoic acid (purity: 99.9%, yield: 93.5%) .

| Catalyst | Stir Speed (rpm) | Time (h) | Conversion (%) |

|---|---|---|---|

| Pd/C (5%) | 1500 | 3.5 | 93.5 |

| Pd/C (5%) | 2000 | 3.5 | 95.2 |

Oxidation Reactions

The amidine group undergoes selective oxidation under controlled conditions.

Oxidation to Nitro Derivatives

-

Conditions : H₂O₂ (30%), FeSO₄ catalyst, 60°C.

-

Product : 4-Nitrophenyl benzoate (yield: 78%).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and sulfonation.

Bromination

-

Conditions : Br₂ in CHCl₃, 25°C, 12 hours.

-

Product : 3-Bromo-4-amidinophenyl benzoate (yield: 65–70%) .

Industrial-Scale Considerations

Propriétés

IUPAC Name |

(4-carbamimidoylphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H3,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWXBLXPGAZOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193753 |

Source

|

| Record name | 4-Amidinophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40761-72-6 |

Source

|

| Record name | 4-Amidinophenyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040761726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amidinophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.